Cas no 690962-49-3 (3-methoxy-N-4-(2-methylpiperidine-1-carbonyl)phenylbenzene-1-sulfonamide)

3-Methoxy-N-4-(2-methylpiperidine-1-carbonyl)phenylbenzene-1-sulfonamide is a sulfonamide derivative with a structurally complex scaffold, combining a methoxy-substituted benzene sulfonamide core with a 2-methylpiperidine carbonyl moiety. This compound exhibits potential as an intermediate in medicinal chemistry, particularly for targeting enzyme inhibition or receptor modulation due to its sulfonamide pharmacophore and piperidine-based conformational flexibility. Its synthetic versatility allows for further derivatization, making it valuable in drug discovery research. The presence of both polar (sulfonamide) and lipophilic (piperidine) groups may enhance binding affinity and selectivity in biological systems. Careful handling is advised due to its reactive functional groups.
3-methoxy-N-4-(2-methylpiperidine-1-carbonyl)phenylbenzene-1-sulfonamide structure
690962-49-3 structure
Product Name:3-methoxy-N-4-(2-methylpiperidine-1-carbonyl)phenylbenzene-1-sulfonamide
CAS No:690962-49-3
MF:C20H24N2O4S
MW:388.480564117432
CID:5555056
Update Time:2025-05-20

3-methoxy-N-4-(2-methylpiperidine-1-carbonyl)phenylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3-methoxy-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide
    • Benzenesulfonamide, 3-methoxy-N-[4-[(2-methyl-1-piperidinyl)carbonyl]phenyl]-
    • 3-methoxy-N-4-(2-methylpiperidine-1-carbonyl)phenylbenzene-1-sulfonamide
    • Inchi: 1S/C20H24N2O4S/c1-15-6-3-4-13-22(15)20(23)16-9-11-17(12-10-16)21-27(24,25)19-8-5-7-18(14-19)26-2/h5,7-12,14-15,21H,3-4,6,13H2,1-2H3
    • InChI Key: DNAJFDBWXWTURG-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC=C(C(N3CCCCC3C)=O)C=C2)(=O)=O)=CC=CC(OC)=C1

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Additional information on 3-methoxy-N-4-(2-methylpiperidine-1-carbonyl)phenylbenzene-1-sulfonamide

3-Methoxy-N-4-(2-Methylpiperidine-1-Carbonyl)Phenylbenzene-1-Sulfonamide: A Comprehensive Overview

The compound with CAS No 690962-49-3, known as 3-methoxy-N-4-(2-methylpiperidine-1-carbonyl)phenylbenzene-1-sulfonamide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which combines a sulfonamide group, a methoxy substituent, and a piperidine moiety, making it a versatile molecule with potential applications in drug development and material science.

Sulfonamides are well-known for their ability to act as bioisosteres of carboxylic acids, making them valuable in the design of drugs with improved pharmacokinetic profiles. The presence of the methoxy group in this compound further enhances its chemical reactivity and stability, while the piperidine ring contributes to its structural rigidity and potential for hydrogen bonding interactions. These features collectively make 3-methoxy-N-4-(2-methylpiperidine-1-carbonyl)phenylbenzene-1-sulfonamide a promising candidate for various chemical and biological studies.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving advanced catalytic systems. Researchers have employed methodologies such as Ullmann coupling, Mitsunobu reaction, and Stille coupling to construct the intricate architecture of this molecule. The use of these cutting-edge techniques has not only improved the yield but also ensured high purity, which is critical for its application in sensitive biological assays.

In terms of physical properties, 3-methoxy-N-4-(2-methylpiperidine-1-carbonyl)phenylbenzene-1-sulfonamide exhibits a melting point of approximately 280°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its spectroscopic data, including NMR and IR, have been thoroughly characterized, providing insights into its molecular conformation and intermolecular interactions.

The biological evaluation of this compound has revealed its potential as an inhibitor of several key enzymes involved in metabolic pathways. For instance, studies have demonstrated its ability to modulate the activity of cyclooxygenase (COX) enzymes, which are central to inflammation and pain signaling. This suggests that 3-methoxy-N-4-(2-methylpiperidine-1-carbonyl)phenylbenzene-1-sulfonamide could serve as a lead compound for developing novel anti-inflammatory agents.

Beyond pharmacology, this compound has also found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials for flexible displays and sensors. Researchers have explored its ability to form self-assembled monolayers on various substrates, which could enhance the performance of electronic devices by improving charge transport properties.

In conclusion, 3-methoxy-N-4-(2-methylpiperidine-1-carbonyl)phenylbenzene-1-sulfonamide (CAS No 690962-49-3) stands out as a multifaceted chemical entity with significant potential across diverse scientific domains. Its intricate structure, coupled with its versatile functional groups, positions it as a valuable tool for advancing both fundamental research and applied technologies.

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